molecular formula C16H22N2O4 B2982228 Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 1904029-88-4

Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Cat. No.: B2982228
CAS No.: 1904029-88-4
M. Wt: 306.362
InChI Key: TUBMNJHFAVUNQO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would give the molecule a certain degree of rigidity. The oxygen atom in the ester linkage would be capable of forming hydrogen bonds, which could influence the compound’s interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The ester group could undergo hydrolysis or transesterification reactions. The pyridine ring could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make the compound polar, which would affect its solubility in different solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a diverse array of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This highlights the compound's role in facilitating the development of complex organic structures from relatively simple precursors (Honey et al., 2012).

Molecular Structure and Antimicrobial Activity

The compound ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized and characterized, demonstrating its potential in antimicrobial activities. This work underscores the importance of structural analysis in understanding the biological activities of chemical entities (Kariyappa et al., 2016).

New Routes to Heterocycles

Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate illustrates the compound's reactivity towards electrophilic reagents, facilitating the synthesis of novel heterocyclic structures. Such research paves the way for the discovery of new molecules with potential applications in various fields, including drug development and materials science (Elnagdi et al., 1988).

Antimitotic Agents and Structure-Activity Relationships

Research on pyridine derivatives, including the synthesis of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and its oxime, has shown antitumor activity in mice. These studies contribute to the understanding of structure-activity relationships in the development of antimitotic agents, which are crucial for cancer therapy (Temple et al., 1992).

Synthesis of Highly Functionalized Tetrahydropyridines

The application of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, illustrates the synthesis of highly functionalized tetrahydropyridines. This research demonstrates the compound's utility in creating complex molecular architectures, essential for developing new materials and pharmaceuticals (Zhu et al., 2003).

Future Directions

The study of novel pyridine and pyrrolidine derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound, its physical and chemical properties, its potential biological activity, and its safety profile .

Properties

IUPAC Name

ethyl 4-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-21-16(20)7-6-15(19)18-9-8-13(11-18)22-14-5-4-12(2)10-17-14/h4-5,10,13H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBMNJHFAVUNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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